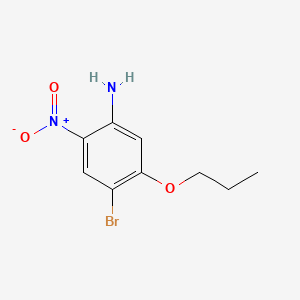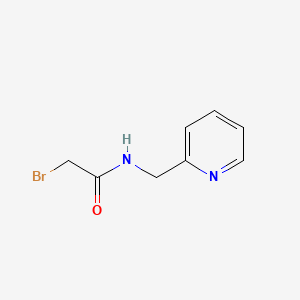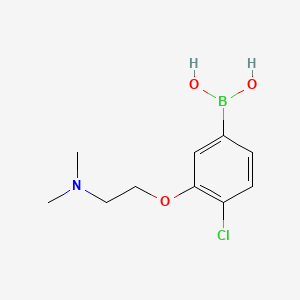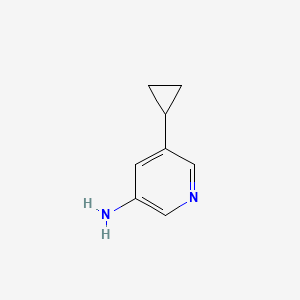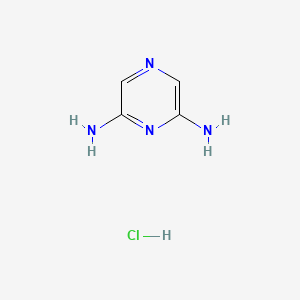
Pyrazine-2,6-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazine-2,6-diamine hydrochloride is a chemical compound belonging to the class of diazines, which are six-membered heterocyclic aromatic compounds containing two nitrogen atoms
作用機序
Target of Action
Pyrazine-2,6-diamine hydrochloride is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets to exert their biological activities
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2,6-diamine hydrochloride typically involves the reaction of pyrazine-2,6-diamine with hydrochloric acid. One common method includes the following steps:
Starting Material: Pyrazine-2,6-diamine.
Reaction with Hydrochloric Acid: The pyrazine-2,6-diamine is dissolved in an appropriate solvent, such as water or ethanol, and hydrochloric acid is added to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The resulting this compound is isolated by filtration or evaporation of the solvent, followed by recrystallization from a suitable solvent to obtain pure crystals.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and concentration, can optimize the production process.
化学反応の分析
Types of Reactions: Pyrazine-2,6-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2,6-dione.
Reduction: Reduction reactions can convert it to pyrazine-2,6-diamine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Pyrazine-2,6-dione.
Reduction: Pyrazine-2,6-diamine.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
科学的研究の応用
Pyrazine-2,6-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an enzyme inhibitor or receptor modulator.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
類似化合物との比較
Pyrazine: A simpler diazine with two nitrogen atoms in the ring.
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3.
Pyridazine: A diazine with nitrogen atoms at positions 1 and 2.
Uniqueness: Pyrazine-2,6-diamine hydrochloride is unique due to the presence of amino groups at positions 2 and 6 of the pyrazine ring, which imparts distinct chemical reactivity and biological activity compared to other diazines. This structural feature makes it a valuable compound for various synthetic and research applications.
特性
IUPAC Name |
pyrazine-2,6-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4.ClH/c5-3-1-7-2-4(6)8-3;/h1-2H,(H4,5,6,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMNCVMWOKVYDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719235 |
Source


|
| Record name | Pyrazine-2,6-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1370411-48-5 |
Source


|
| Record name | 2,6-Pyrazinediamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1370411-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazine-2,6-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile](/img/structure/B597424.png)


